molecular formula C32H38O5S3 B605159 ACS 67 CAS No. 1088434-86-9

ACS 67

Cat. No.: B605159
CAS No.: 1088434-86-9
M. Wt: 598.8 g/mol
InChI Key: JEEWZRQQYWVJCX-WEWVERJPSA-N
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Description

ACS 67 is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, phenyl, and dithiol groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

ACS-67, also known as a hydrogen sulphide-releasing derivative of Latanoprost acid , is primarily targeted for glaucoma research . Glaucoma is a group of eye conditions that damage the optic nerve, which is crucial for good vision. This damage is often caused by an abnormally high pressure in your eye, and it’s one of the leading causes of blindness for people over the age of 60.

Mode of Action

It is known that it is a hydrogen sulphide-releasing derivative of latanoprost acid . Latanoprost is a prostaglandin F2-alpha analogue and is used to treat increased intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Prostaglandin analogues work by increasing the outflow of aqueous humor, the fluid inside the eye. This helps to lower IOP and prevent damage to the optic nerve.

Result of Action

The primary result of ACS-67 action is its potential use in glaucoma research . By potentially affecting the outflow of aqueous humor, it may help lower intraocular pressure and prevent optic nerve damage, thereby mitigating the effects of glaucoma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the heptenoic acid backbone, the introduction of the cyclopentyl and phenyl groups, and the attachment of the dithiol moiety. Common synthetic routes may include:

    Step 1: Formation of the heptenoic acid backbone through a series of reactions such as aldol condensation, followed by reduction and oxidation steps.

    Step 2: Introduction of the cyclopentyl group via cyclization reactions, possibly using cyclopentadiene and appropriate catalysts.

    Step 3: Attachment of the phenyl group through Friedel-Crafts alkylation or acylation reactions.

    Step 4: Incorporation of the dithiol moiety using thiol-ene click chemistry or other sulfur-based reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The phenyl and dithiol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor for studying biological pathways and enzyme activities.

    Medicine: As a potential drug candidate for treating diseases or as a diagnostic agent.

    Industry: As a precursor for the production of specialty chemicals, polymers, and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Heptenoic acid derivatives: Compounds with similar heptenoic acid backbones but different substituents.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups and varying functional groups.

    Phenyl esters: Compounds with phenyl ester moieties and different side chains.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. The presence of the dithiol moiety, in particular, sets it apart from other similar compounds, potentially offering unique applications in sulfur chemistry and materials science.

Properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O5S3/c33-24(15-12-22-8-4-3-5-9-22)16-19-27-26(28(34)20-29(27)35)10-6-1-2-7-11-31(36)37-25-17-13-23(14-18-25)30-21-32(38)40-39-30/h1,3-6,8-9,13-14,17-18,21,24,26-29,33-35H,2,7,10-12,15-16,19-20H2/b6-1-/t24-,26+,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEWZRQQYWVJCX-WEWVERJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CCC(CCC4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CC[C@H](CCC4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088434-86-9
Record name ACS-67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088434869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACS-67
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B0T2KE6BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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